Succinic acid
Overview
Description
Succinic acid, also known as butanedioic acid, is a dicarboxylic acid with the chemical formula C₄H₆O₄. It is a colorless, crystalline solid with a sour taste and is soluble in water. This compound occurs naturally in various plants and animal tissues, as well as in some microorganisms. It plays a significant role in intermediary metabolism, particularly in the citric acid cycle (Krebs cycle), where it is involved in energy production .
Mechanism of Action
Target of Action
Succinic acid, also known as butanedioic acid, primarily targets two key components in the body :
- Succinate-semialdehyde dehydrogenase, mitochondrial : This enzyme plays a crucial role in the gamma-aminobutyric acid (GABA) neurotransmission pathway, where this compound acts as an inhibitor .
- Succinate receptor 1 : The interaction of this compound with this receptor is not fully understood .
Mode of Action
This compound is an essential component of the Krebs or citric acid cycle, serving as an electron donor in the production of fumaric acid and FADH2 . It has been shown to be a good “natural” antibiotic due to its relative acidic or caustic nature .
Biochemical Pathways
This compound is a key component of the citric acid cycle, also known as the Krebs cycle . It acts as an intermediate in the cycle, facilitating the conversion of carbohydrates, fats, and proteins into adenosine triphosphate (ATP), the primary energy currency of the body . It is involved in several pathways including the reductive routes, such as the phosphoenolpyruvate carboxylase (PPC) pathway, phosphoenolpyruvate carboxykinase (PCK) pathway, and malic enzyme (MAE) pathway, as well as the glyoxylate shunt pathway, the oxidative branch of the TCA cycle, and a by-product pathway known as the 3-hydroxypropionate cycle (3HP) .
Pharmacokinetics
It is known that this compound is quickly absorbed and distributed in the body . After a 10 mg/kg intravenous dose in mice, the clearance, volume of distribution, and terminal half-life of this compound were found to be 4574.5 mL/h/kg, 520.8 mL/kg, and 0.56 h, respectively . Oral this compound was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .
Result of Action
This compound has been shown to stimulate neural system recovery and bolster the immune system . It has also been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into CO2 and H2O through aerobic metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound production via fermentation using renewable feedstocks is a cleaner, greener, and promising technological option with huge potential to sequester the potent greenhouse gas, carbon dioxide . The recycling of renewable carbon of biomass (an indirect form of CO2), along with fixing CO2 in the form of this compound, offers a carbon-negative this compound manufacturing route to reduce atmospheric CO2 load .
Biochemical Analysis
Biochemical Properties
In living organisms, succinic acid takes the form of an anion, succinate, which has multiple biological roles as a metabolic intermediate . It is converted into fumarate by the enzyme succinate dehydrogenase in complex 2 of the electron transport chain, which is involved in making ATP . Succinate also acts as a signaling molecule reflecting the cellular metabolic state . It has been found to act as an antioxidant, helping to neutralize harmful free radicals in the body .
Cellular Effects
This compound influences cell function by playing a key role in cellular metabolism . It is involved in the tricarboxylic acid (TCA) cycle, a key metabolic pathway that generates energy for cellular functions . Succinate can exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space, changing gene expression patterns, modulating the epigenetic landscape, or demonstrating hormone-like signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It participates in the TCA cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase . This process is part of the electron transport chain involved in ATP production . Additionally, this compound can influence gene expression patterns and modulate the epigenetic landscape .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in a study of high-producing this compound yeast, a high recycling of the acid product over the cell membrane was observed . This recycling was found to be about 15 mmol/g CDW/h .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on the anxiolytic-like effect of this compound in mice, different doses of this compound were administered and their effects were observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the TCA cycle . It is also involved in the reductive branch of the TCA cycle coupled to PEP carboxylase (PPC) for this compound formation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In a study of high-producing this compound yeast, this compound was found to be rapidly exchanged over the cellular membrane .
Subcellular Localization
This compound, in the form of succinate, is generated in mitochondria via the TCA cycle . It can exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space . This suggests that this compound has a subcellular localization in both the mitochondria and the cytoplasm.
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinic acid can be synthesized through several chemical routes. One common method involves the catalytic hydrogenation of maleic acid or maleic anhydride. This process typically uses catalysts such as Raney nickel, copper, or palladium on alumina . Another method involves the oxidation of 1,4-butanediol .
Industrial Production Methods
Industrial production of this compound has evolved to include both chemical and biological methods. Traditional chemical methods involve the catalytic hydrogenation of maleic anhydride. there is a growing interest in bio-based production methods using microbial fermentation. Microorganisms such as Actinobacillus succinogenes and Escherichia coli are engineered to produce this compound from renewable resources like glucose and other organic substrates .
Chemical Reactions Analysis
Types of Reactions
Succinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to fumaric acid.
Reduction: It can be reduced to 1,4-butanediol using reducing agents like lithium aluminum hydride.
Esterification: Reacts with alcohols to form esters.
Dehydration: Forms cyclic anhydrides (succinic anhydride) upon heating.
Condensation: Reacts with ketones to produce unsaturated diacids
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Dehydration: Heating is the primary condition for forming anhydrides
Major Products
Fumaric acid: from oxidation.
1,4-Butanediol: from reduction.
Esters: from esterification.
Succinic anhydride: from dehydration
Scientific Research Applications
Succinic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various chemicals, including biodegradable polymers and solvents.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects, including its role in stimulating neural system recovery and bolstering the immune system
Industry: Used in the production of food additives, detergents, cosmetics, and pharmaceuticals
Comparison with Similar Compounds
Succinic acid is similar to other dicarboxylic acids such as:
Malonic acid: (C₃H₄O₄)
Fumaric acid: (C₄H₄O₄)
Glutaric acid: (C₅H₈O₄)
Adipic acid: (C₆H₁₀O₄)
Uniqueness
What sets this compound apart is its significant role in the citric acid cycle and its ability to be produced both chemically and biologically. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a unique and valuable compound .
Properties
IUPAC Name |
butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Record name | SUCCINIC ACID | |
Source | CAMEO Chemicals | |
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Record name | SUCCINIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | succinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Succinic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
26776-24-9 | |
Record name | Butanedioic acid, homopolymer | |
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DSSTOX Substance ID |
DTXSID6023602 | |
Record name | Butanedioic acid | |
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Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colourless or white, odourless crystals, Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline], Solid | |
Record name | SUCCINIC ACID | |
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Source | EU Food Improvement Agents | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Succinic acid | |
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Boiling Point |
455 °F at 760 mmHg (Decomposes) (NTP, 1992), 235 °C | |
Record name | SUCCINIC ACID | |
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Record name | Succinic acid | |
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Flash Point |
160 °C (open cup) | |
Record name | SUCCINIC ACID | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene., 1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether, Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether, IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM, In water, 8.32X10+4 mg/L @ 25 °C, 83.2 mg/mL | |
Record name | SUCCINIC ACID | |
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Density |
1.572 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.572 @ 25 °C/4 °C, BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC | |
Record name | SUCCINIC ACID | |
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Vapor Pressure |
0.00000019 [mmHg], 1.91X10-7 mm Hg @ 25 °C /extrapolated/ | |
Record name | Succinic acid | |
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Mechanism of Action |
Succinate is an essential component of the Krebs or citric acid cycle and serves an electron donor in the production of fumaric acid and FADH2. It also has been shown to be a good "natural" antibiotic because of its relative acidic or caustic nature (high concentrations can even cause burns). Succinate supplements have been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into CO2 and H2O through aerobic metabolism. Succinic acid has been shown to stimulate neural system recovery and bolster the immune system. Claims have also been made that it boosts awareness, concentration and reflexes. | |
Record name | Succinic acid | |
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Impurities |
ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max | |
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Color/Form |
WHITE MINUTE MONOCLINIC PRISMS, Triclinic or monoclinic prisms | |
CAS No. |
110-15-6 | |
Record name | SUCCINIC ACID | |
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Record name | Butanedioic acid | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6MNQ6J6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SUCCINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Succinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
363 to 365 °F (NTP, 1992), 185,0-190,0 °C, 188 °C, 185 - 188 °C | |
Record name | SUCCINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21038 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Succinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00139 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SUCCINIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | SUCCINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Succinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of succinic acid?
A: this compound is a valuable platform chemical used in various industries, including food, pharmaceuticals, and bioplastics. Its applications range from flavoring agent and pH regulator in food products [] to a key ingredient in the production of biodegradable polymers like polybutylene succinate [].
Q2: Can this compound be produced from renewable sources?
A: Yes, this compound can be sustainably produced from renewable biomass resources like corn fiber, cane molasses, and orange peel through fermentation using bacteria like Actinobacillus succinogenes []. This method offers a greener alternative to traditional petroleum-based production.
Q3: What challenges arise when producing this compound from lignocellulosic biomass?
A: Lignocellulosic biomass often contains inhibitors like furfural and hydroxymethylfurfural (HMF) that negatively impact this compound production. Research shows that HMF has a stronger inhibitory effect on A. succinogenes than furfural [].
Q4: How can this compound production be intensified?
A: Continuous fermentation processes using bioreactors, such as packed bed biofilm reactors (PBBRs), have proven effective in intensifying this compound production. These systems allow for higher cell densities and continuous product removal, significantly enhancing productivity [].
Q5: Are there any alternative microorganisms besides bacteria being explored for this compound production?
A: Yes, researchers are investigating the use of fungal co-cultures for direct this compound production from minimally pretreated biomass. This approach, involving solid-state and slurry fermentation stages, shows promise as a cost-effective alternative to bacterial fermentation [].
Q6: How can the economic viability of this compound production be improved?
A: Utilizing cheaper feedstocks like glycerol residue [], employing efficient cell recycle systems [], and optimizing downstream processing methods like salting-out precipitation [] are crucial for enhancing the economic feasibility of this compound production.
Q7: How does this compound participate in cellular metabolism?
A: this compound is a crucial intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production. It is also involved in other metabolic pathways and can impact cellular redox balance [].
Q8: Does this compound exhibit any biological activity?
A: Studies have demonstrated various biological activities of this compound. For instance, it exhibits inhibitory effects on chemical and electrical kindling in rat models, suggesting a potential role in managing epilepsy [].
Q9: Does this compound interact with specific receptors or enzymes?
A: Research suggests that this compound might exert its effects through various mechanisms. One study indicates that it can inhibit the activity of cytochrome P450 (CYP450) enzymes, particularly CYP3A4, CYP2D6, and CYP2C9, which are involved in drug metabolism [].
Q10: What is the impact of this compound on mast cells?
A: this compound has been shown to inhibit mast cell-dependent anaphylaxis in mice models. It reduces histamine release and tumor necrosis factor-alpha secretion from mast cells, suggesting potential anti-inflammatory and anti-allergic properties [].
Q11: How does this compound influence iron absorption?
A: Studies in anemic piglets revealed that while this compound itself might not directly enhance iron absorption, it plays a role in iron utilization within the body, potentially influencing hemoglobin synthesis and red blood cell production [].
Q12: What is the molecular formula and weight of this compound?
A12: The molecular formula of this compound is C4H6O4, and its molecular weight is 118.09 g/mol.
Q13: How is the structure of this compound characterized?
A: X-ray crystallography studies have elucidated the crystal structure of this compound and its complexes with amino acids and peptides. These studies provide insights into the molecular conformation and intermolecular interactions of this compound [].
Q14: What spectroscopic techniques are used to analyze this compound?
A: Various spectroscopic techniques, including Fourier Transform Infrared Spectrometry (FTIR) and High-Performance Liquid Chromatography (HPLC), are employed to identify and quantify this compound in samples [].
Q15: What is the solubility of this compound?
A: this compound is highly soluble in water but exhibits limited solubility in organic solvents. Its solubility behavior is crucial for its extraction and purification from fermentation broths [].
Q16: What methods are used to dry this compound?
A: Traditional hot air drying and more efficient microwave drying techniques have been explored for removing water content from this compound, with microwave drying demonstrating faster drying times and potentially lower energy consumption [].
Q17: What is the environmental impact of this compound production?
A: The environmental impact of this compound production depends on the production method. Bio-based production from renewable resources generally has a lower environmental footprint compared to petroleum-based synthesis [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.